

# Application Notes and Protocols for BAM15 in Mouse Models of Obesity

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## Compound of Interest

Compound Name: BAM 15

Cat. No.: B1667726

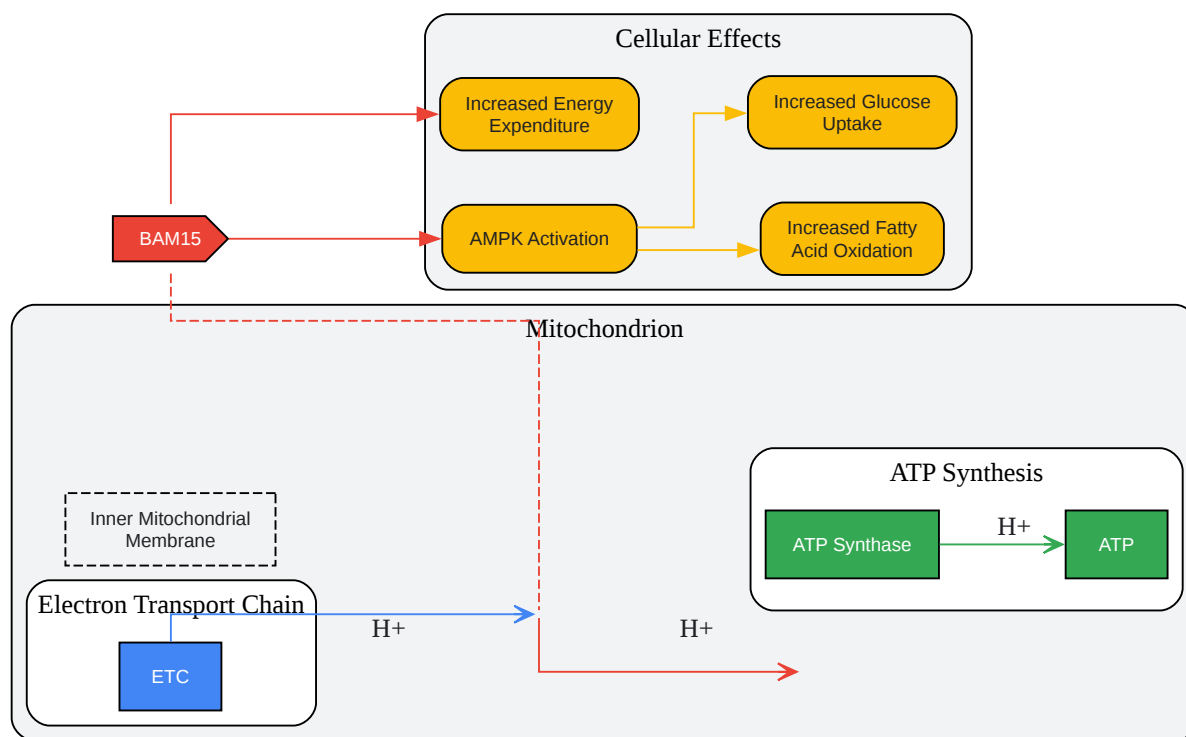
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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and effects of the mitochondrial uncoupler BAM15 in preclinical mouse models of obesity. The following protocols and data are compiled from peer-reviewed studies to guide researchers in designing and executing experiments to evaluate the therapeutic potential of BAM15.

## Mechanism of Action

BAM15 is a small molecule that acts as a mitochondrial protonophore, uncoupling oxidative phosphorylation from ATP synthesis.[1][2] This process increases the proton leak across the inner mitochondrial membrane, leading to a compensatory increase in the oxidation of fuel substrates such as fatty acids and glucose to maintain the proton motive force.[2][3] The resulting increase in energy expenditure contributes to its anti-obesity effects.[4] A key mediator of BAM15's metabolic benefits is the activation of 5' AMP-activated protein kinase (AMPK), which promotes glucose uptake and fatty acid oxidation.



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Caption: Mechanism of action of BAM15 as a mitochondrial uncoupler leading to increased energy expenditure and AMPK activation.

## Quantitative Data Summary

The following tables summarize the key quantitative outcomes from studies administering BAM15 to mouse models of obesity.

### Table 1: Effects of BAM15 on Body Weight and Composition in Diet-Induced Obese (DIO) Mice

Parameter	Mouse Model	Treatment Group	Dosage	Duration	% Change vs. Control	Reference
Body Weight	C57BL/6J	BAM15 in HFD	0.1% (w/w) in diet (~85 mg/kg/day)	3 weeks	Prevented further weight gain	
Fat Mass	C57BL/6J	BAM15 in HFD	0.1% (w/w) in diet	3 weeks	↓ (P=0.0005)	
Lean Mass	C57BL/6J	BAM15 in HFD	0.1% (w/w) in diet	3 weeks	No significant change	
Body Weight	C57BL/6J	BAM15 in WD	0.05% (w/w) in diet	8 days	-	
Body Weight	C57BL/6J	BAM15 in WD	0.10% (w/w) in diet	8 days	↓	
Body Weight	C57BL/6J	BAM15 in WD	0.15% (w/w) in diet	8 days	↓	
Fat Mass	C57BL/6J	BAM15 in WD	0.10% (w/w) in diet	8 days	↓	
Lean Mass	C57BL/6J	BAM15 in WD	0.10% (w/w) in diet	8 days	No change	

**Table 2: Effects of BAM15 on Metabolic Parameters**

Parameter	Mouse Model	Treatment Group	Dosage	Duration	Outcome	Reference
Fasting Glucose	C57BL/6J	BAM15 in HFD	0.1% (w/w) in diet	3 weeks	Reduced	
Fasting Insulin	C57BL/6J	BAM15 in HFD	0.1% (w/w) in diet	3 weeks	Reduced	
Glucose Tolerance	C57BL/6J	BAM15 in HFD	0.1% (w/w) in diet	3 weeks	Improved	
Energy Expenditure	C57BL/6J	BAM15 in HFD	0.1% (w/w) in diet	3 weeks	Increased	
Food Intake	C57BL/6J	BAM15 in HFD	0.1% (w/w) in diet	3 weeks	No significant change	
Liver Triglycerides	db/db	BAM15 in chow	0.2% (w/w) in diet	-	Reduced	
Glucose Tolerance	db/db	BAM15 in chow	0.1% (w/w) in diet	-	Markedly improved	

## Experimental Protocols

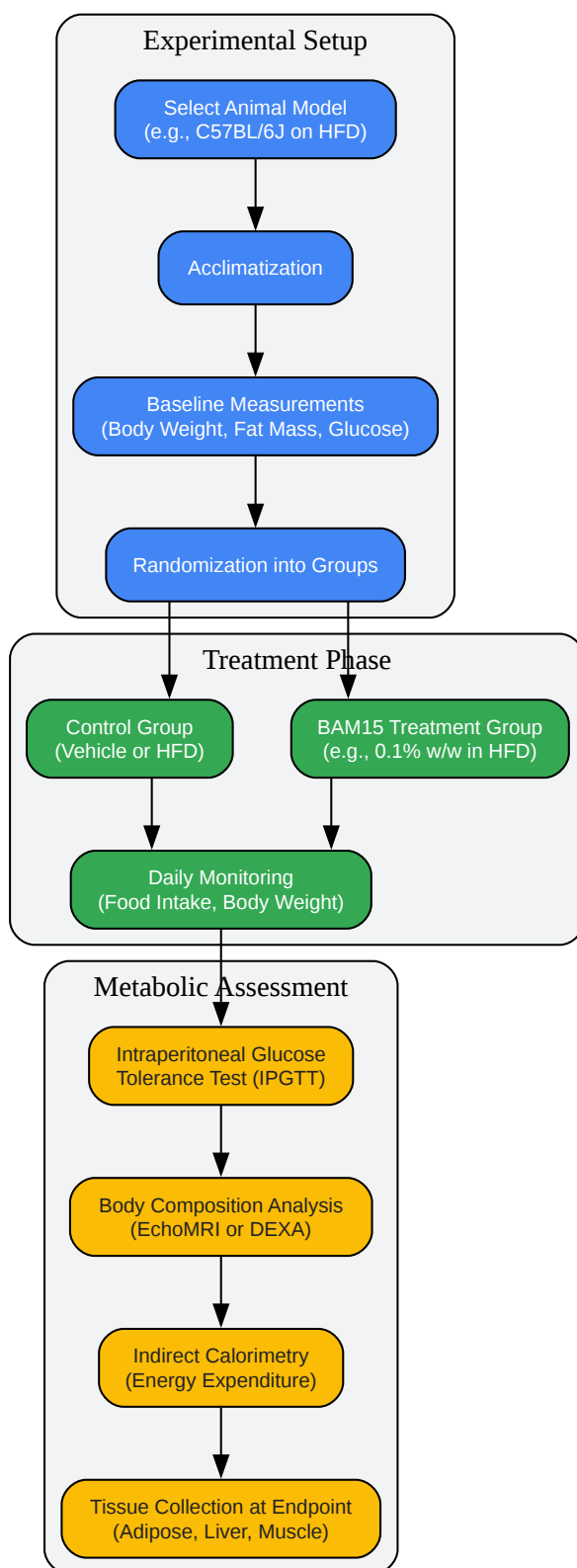
### Animal Models

- Diet-Induced Obesity (DIO) Model:
  - Strain: C57BL/6J mice.
  - Sex: Male.
  - Age: 10 weeks old at the start of treatment.
  - Diet: High-fat diet (HFD), typically 60% kcal from fat, for a specified period to induce obesity before BAM15 administration.

- Genetic Obesity Model:
  - Strain: db/db mice (leptin receptor-deficient).
  - Use: To study the effects of BAM15 in a model of severe obesity and type 2 diabetes.

## BAM15 Preparation and Administration

- Oral Administration (Admixed in Diet):
  - BAM15 is mixed with the powdered high-fat diet at the desired concentration (e.g., 0.05%, 0.1%, 0.15% w/w).
  - The diet is then re-pelleted.
  - The medicated diet is provided ad libitum to the treatment group.
  - The control group receives the same diet without BAM15.
- Oral Gavage:
  - Prepare a vehicle solution (e.g., corn oil).
  - Suspend BAM15 in the vehicle at the desired concentration to achieve doses of 10, 50, or 100 mg/kg body weight.
  - Administer the suspension via oral gavage at a specified frequency (e.g., once daily).
- Intraperitoneal (IP) Injection:
  - Used primarily for acute studies to assess immediate effects on parameters like body temperature.
  - Dissolve BAM15 in a suitable vehicle (e.g., DMSO and saline).
  - Administer via IP injection at the desired dose.



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Caption: A typical experimental workflow for evaluating BAM15 in mouse models of obesity.

## Key Experimental Procedures

- Intraperitoneal Glucose Tolerance Test (IPGTT):
  - Fast mice for a specified period (e.g., 6 hours).
  - Measure baseline blood glucose from the tail vein.
  - Administer a bolus of glucose (e.g., 2 g/kg body weight) via IP injection.
  - Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
- Body Composition Analysis:
  - Use non-invasive methods like EchoMRI or Dual-Energy X-ray Absorptiometry (DEXA) to measure fat mass and lean mass at baseline and throughout the study.
- Indirect Calorimetry:
  - Acclimate mice to metabolic cages.
  - Measure oxygen consumption ( $VO_2$ ) and carbon dioxide production ( $VCO_2$ ) to calculate the respiratory exchange ratio (RER) and energy expenditure.
- Tissue Collection and Analysis:
  - At the end of the study, euthanize mice and collect tissues such as liver, various adipose depots (gonadal, inguinal, retroperitoneal), and muscle.
  - Tissues can be snap-frozen in liquid nitrogen for subsequent molecular analyses (e.g., Western blotting for p-AMPK) or fixed for histology.
  - Measure liver triglycerides to assess hepatic steatosis.

## Safety and Tolerability Considerations

- Body Temperature: Unlike classical uncouplers such as DNP, chronic oral administration of BAM15 has not been found to alter core body temperature in mice.

- **Toxicity:** Studies have shown that BAM15 is not toxic, even at high doses, and does not negatively impact biochemical and hematological markers of toxicity.
- **Food Intake:** BAM15 does not appear to affect the satiety center in the brain, and treated mice generally do not exhibit a reduction in food intake compared to controls.
- **Lean Mass:** A significant advantage of BAM15 is its ability to reduce fat mass without causing a concomitant loss of lean muscle mass.

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